![molecular formula C5H10O2 B571626 Pentanoic-d9 acid CAS No. 115871-50-6](/img/structure/B571626.png)
Pentanoic-d9 acid
Overview
Description
Pentanoic-d9 acid, also known as Valeric-d9 acid, is a deuterated form of the straight-chain alkyl carboxylic acid . It is primarily used as an internal standard for the quantification of pentanoic acid by GC- or LC-MS . It has been found in the essential oil of V. alliariifolia and in goat milk .
Synthesis Analysis
Pentanoic acid can be synthesized from γ-valerolactone and formic acid using bifunctional catalysis . This process involves the use of a bifunctional catalyst comprising Pt supported on acidic zeolites. The Pt has a dual role, decomposing formic acid into hydrogen in the fastest step occurring in the initial stage of the reaction, and hydrogenating pentenoic acids (PEAs) intermediates, which are formed through acid-catalyzed ring opening of γ-valerolactone, to pentanoic acid .Molecular Structure Analysis
The linear formula of this compound is CD3(CD2)3CO2H . Its molecular weight is 111.19 .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.4076 (lit.) . It boils at 185 °C (lit.) and melts at -20–18 °C (lit.) . The density of this compound is 1.022 g/mL at 25 °C .Scientific Research Applications
Pentanoic acid is used in the sustainable production of chemicals. Al‐Naji et al. (2020) explored the conversion of γ-valerolactone into pentanoic acid using bifunctional catalysis, highlighting its potential in green chemistry applications (Al‐Naji et al., 2020).
In a similar vein, Buitrago‐Sierra et al. (2012) investigated the transformation of γ-valerolactone to pentanoic acid using Pd–NbCe catalysts, emphasizing its relevance in alternative fuel and chemical feedstock research (Buitrago‐Sierra et al., 2012).
Pentanoic acid derivatives have been studied for their electrochemical properties. Kowsari et al. (2018) explored N‑benzoyl derivatives of isoleucine, including pentanoic acid derivatives, for their potential in energy storage materials (Kowsari et al., 2018).
Mukherjee et al. (2017) reported the development of pentanoic acid derivatives as inhibitors of matrix metalloproteinase-2 (MMP-2), with potential applications in cancer therapy (Mukherjee et al., 2017).
Pentanoic acid-based hyperbranched polyesters have been synthesized and characterized for various applications. Schmaljohann et al. (1999) focused on their structural properties using NMR spectroscopy (Schmaljohann et al., 1999).
Pentanoic acid has been studied for its role in biopharmaceutical manufacturing. Camire (2020) explored its effects on Chinese Hamster Ovary cell performance, highlighting its potential in improving recombinant protein production (Camire, 2020).
Risha et al. (2005) developed a method for the analysis of perfluorocarbon carboxylic acids, including pentanoic acid, in water, indicating its relevance in environmental studies (Risha et al., 2005).
Luo et al. (2014) focused on the catalytic conversion of levulinic acid to pentanoic acid, demonstrating its potential in chemical synthesis (Luo et al., 2014).
Spalding and Prigge (2010) reviewed the role of lipoic acid, a form of pentanoic acid, in the metabolism of microbial pathogens, highlighting its significance in microbiology and infectious diseases research (Spalding & Prigge, 2010).
Tsutsumi et al. (1992) studied a ferrocenylmethyl derivative of pentanoic acid for modifying electrode surfaces, indicating its use in electrochemistry (Tsutsumi et al., 1992).
Navari-Izzo et al. (2002) discussed lipoic acid's unique antioxidant properties in the detoxification of activated oxygen species, relevant in plant physiology and biochemistry (Navari-Izzo et al., 2002).
Liu et al. (2001) demonstrated the stimulatory effect of pentanoic acid on protein synthesis in Chinese Hamster Ovary cells, underlining its application in cellular biology (Liu et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672929 | |
Record name | (~2~H_9_)Pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115871-50-6 | |
Record name | Pentanoic-d9 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_9_)Pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115871-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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